molecular formula C15H21NO4 B097386 tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate CAS No. 18605-26-0

tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate

Cat. No. B097386
CAS RN: 18605-26-0
M. Wt: 279.33 g/mol
InChI Key: RLEOEDXSMUQCMZ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate is a chemical compound that is part of a broader class of tert-butyl amino derivatives. These compounds are often used in organic synthesis, particularly in the protection of amino groups during peptide synthesis and other chemical transformations. The tert-butyl group serves as a protecting group for the amino functionality, while the benzyloxy carbonyl moiety is a common protecting group for carboxylic acids .

Synthesis Analysis

The synthesis of tert-butyl amino derivatives, such as tert-butyl 3-(((benzyloxy)carbonyl)amino)propanoate, often involves the use of tert-butanesulfinyl imines as intermediates. These imines are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones. The tert-butanesulfinyl group activates the imines for the addition of nucleophiles and can be readily cleaved after nucleophilic addition . Additionally, tert-butyl aminocarbonate, a related compound, can be prepared by reacting hydroxylamine with di-tert-butyl dicarbonate, which can then acylate amines .

Molecular Structure Analysis

The molecular structure of tert-butyl 3-(((benzyloxy)carbonyl)amino)propanoate includes a tert-butyl group, a benzyloxy carbonyl group, and an amino propanoate moiety. The tert-butyl group is known for its steric bulk, which provides protection to the amino group. The benzyloxy carbonyl group is a common protecting group for carboxylic acids, which can be selectively removed under certain conditions .

Chemical Reactions Analysis

tert-Butyl amino derivatives participate in various chemical reactions. For instance, tert-butanesulfinyl aldimines and ketimines can be used to synthesize protected 1,2-amino alcohols with high yields and diastereoselectivities . The reaction between tert-butyl isocyanide, dialkyl acetylenedicarboxylates, and aromatic carboxylic acids can lead to the synthesis of dialkyl (E)-2-{[benzoyl(tert-butyl)amino]carbonyl}-2-butenedioate derivatives . Moreover, tert-butyl aminocarbonate can rapidly acylate amines in both organic and aqueous solutions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 3-(((benzyloxy)carbonyl)amino)propanoate are influenced by its functional groups. The tert-butyl group imparts steric bulk, which can affect the solubility and reactivity of the compound. The benzyloxy carbonyl group can be selectively deprotected, allowing for further synthetic transformations. The amino propanoate part of the molecule is a versatile handle for various chemical reactions, including acylation and nucleophilic addition .

Scientific Research Applications

  • Summary of the Application : The compound is used in the synthesis of dipeptides. It is a part of a class of compounds known as tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs), which are used as starting materials in dipeptide synthesis .
  • Methods of Application or Experimental Procedures : The Boc-AAILs are prepared by neutralizing commercially available tert-butyloxycarbonyl-protected amino acids with imidazolium hydroxide . These Boc-AAILs are then used as starting materials in dipeptide synthesis with commonly used coupling reagents .
  • Results or Outcomes : The distinctive coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

tert-butyl 3-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-13(17)9-10-16-14(18)19-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEOEDXSMUQCMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404555
Record name tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate

CAS RN

18605-26-0
Record name tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AR Katritzky, K Kirichenko, AM Elsayed… - The Journal of …, 2002 - ACS Publications
Refluxing an aldehyde 1 with benzotriazole and benzylcarbamate in the presence of a catalytic amount of p-TsOH gave the corresponding benzyloxycarbonylamino-1-(1-benzotriazolyl)…
Number of citations: 18 pubs.acs.org

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